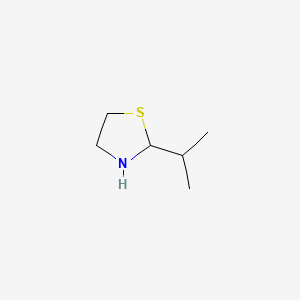

2-Isopropylthiazolidine

Description

Structure

3D Structure

Properties

CAS No. |

24050-11-1 |

|---|---|

Molecular Formula |

C6H13NS |

Molecular Weight |

131.24 g/mol |

IUPAC Name |

2-propan-2-yl-1,3-thiazolidine |

InChI |

InChI=1S/C6H13NS/c1-5(2)6-7-3-4-8-6/h5-7H,3-4H2,1-2H3 |

InChI Key |

KJSKELRHBZJJIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1NCCS1 |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Ecology of Savory: Natural Occurrence of 2-Isopropylthiazolidine in Yeast Extracts

Executive Summary

2-Isopropylthiazolidine (2-IPT) represents a critical, yet often overlooked, intersection between amino acid metabolism and thermal processing in the production of yeast extracts. While often overshadowed by nucleotides (IMP/GMP) in discussions of umami, 2-IPT and its carboxylic acid precursors are pivotal in defining the "roasty," "meaty," and "popcorn-like" aromatic profiles that distinguish high-quality yeast extracts from generic hydrolysates.

This technical guide provides a comprehensive analysis of the natural occurrence , formation mechanisms , and analytical characterization of 2-IPT. It is designed for researchers and drug development professionals who utilize yeast extracts not only as fermentation nitrogen sources but also as functional excipients where flavor modulation and chemical purity are paramount.

Chemical Identity & Physicochemical Properties

2-Isopropylthiazolidine belongs to the class of sulfur-containing heterocycles known as thiazolidines. In the context of yeast extracts, it exists primarily as a condensation product of specific amino acid degradation pathways.

| Property | Specification |

| IUPAC Name | 2-Isopropylthiazolidine |

| CAS Number | 19968-72-0 (Generic thiazolidine structure ref) / 14347-75-2 (Acid form) |

| Molecular Formula | C₆H₁₃NS |

| Molecular Weight | 131.24 g/mol |

| Sensory Profile | Roasty, popcorn-like, nutty, cocoa, savory/meaty background |

| Solubility | Soluble in ethanol, organic solvents; moderately soluble in water |

| Precursors | L-Cysteine (Sulfur source) + Isobutyraldehyde (Carbonyl source) |

Note on Nomenclature: In yeast extracts, 2-IPT often co-occurs with its precursor, 2-isopropylthiazolidine-4-carboxylic acid (also known as the cysteinylated aldehyde adduct). The "flavor-active" volatile is the decarboxylated thiazolidine, while the carboxylic acid form serves as a non-volatile reservoir.

Mechanism of Natural Formation

The "natural occurrence" of 2-IPT in yeast extract is a misnomer if interpreted as a metabolite present in living Saccharomyces cerevisiae cells. Instead, it is a process-derived natural compound formed during the autolysis and downstream processing (pasteurization/spray drying) of yeast biomass.

The Precursor Cascade

The formation follows a strict stoichiometric logic involving the Strecker degradation of amino acids released during autolysis.

-

Proteolysis (Autolysis): Endogenous yeast enzymes (proteases/peptidases) hydrolyze cell proteins, releasing high concentrations of free amino acids, specifically L-Valine and L-Cysteine .

-

Strecker Degradation: Under thermal stress (pasteurization), L-Valine interacts with dicarbonyls (from Maillard reactions) to undergo oxidative deamination and decarboxylation, yielding Isobutyraldehyde .

-

Condensation: Isobutyraldehyde acts as an electrophile, attacking the nucleophilic nitrogen and sulfur of L-Cysteine. This forms 2-isopropylthiazolidine-4-carboxylic acid .[1][2][3]

-

Decarboxylation (Flavor Activation): Further thermal processing promotes the loss of the carboxyl group, yielding the volatile, flavor-active 2-isopropylthiazolidine .

Pathway Visualization

The following diagram illustrates the transformation from cellular protein to the active flavor compound.

Figure 1: Biosynthetic and chemical pathway for the formation of 2-isopropylthiazolidine in yeast extracts.

Analytical Characterization & Quantification

Detecting 2-IPT requires distinguishing between the volatile flavor compound and its non-volatile acid precursor. For drug development applications where purity profile is critical, a dual-method approach is recommended.

Volatile Analysis (GC-MS)

This protocol targets the free 2-isopropylthiazolidine responsible for aroma.

-

Sample Prep: Headspace Solid Phase Microextraction (HS-SPME).[2]

-

Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) is optimal for sulfur heterocycles.

-

Conditions: Incubation at 60°C for 30 mins to equilibrate volatiles.

-

Detection: GC-MS in SIM (Selected Ion Monitoring) mode.

-

Target Ions: Molecular ion (

) and characteristic fragments (e.g.,

Precursor Analysis (LC-MS/MS)

To quantify the "potential" flavor reservoir (the carboxylic acid form), Liquid Chromatography is required.

-

Extraction: Solid-Liquid Extraction (SLE) using acidified methanol.

-

Derivatization: Often not required for LC-MS, but derivatization with FMOC-Cl can enhance sensitivity for fluorescence detection.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[4]

Analytical Workflow Diagram

Figure 2: Dual-stream analytical workflow for characterizing free and bound 2-isopropylthiazolidine.

Sensory Impact & Application in Drug Development

While primarily a flavor compound, the presence of 2-IPT has implications for pharmaceutical formulations, particularly in oral suspensions and fermentation media.

Sensory Thresholds

-

Detection Threshold: ~50-100 ppb (in water).

-

Recognition Threshold: ~200 ppb.

-

Flavor Modulating Effect: At sub-threshold levels, 2-IPT acts as a kokumi enhancer, providing "mouthfulness" and continuity to the flavor profile, which is critical for masking bitter active pharmaceutical ingredients (APIs).

Relevance to Drug Development

-

Fermentation Media: Yeast extracts high in 2-IPT precursors indicate a specific degree of hydrolysis and thermal treatment. This correlates with the availability of free amino acids, which can influence the yield of recombinant proteins or metabolites in biologic production.

-

Excipient Purity: In oral formulations, batch-to-batch variation in 2-IPT levels can lead to inconsistent palatability. Monitoring this compound ensures sensory consistency in placebo-controlled trials.

Regulatory Status & Safety

2-Isopropylthiazolidine is generally regulated as a component of "Yeast Extract" rather than an isolated additive.

-

FEMA/GRAS: While specific alkyl thiazoles (e.g., FEMA 3555 2-Isopropyl-4-methylthiazole) have individual GRAS numbers, 2-isopropylthiazolidine in yeast extract is covered under the GRAS status of the extract itself (21 CFR 184.1983 for Yeast Extract).

-

Safety Profile: Thiazolidine-4-carboxylic acids are known metabolites and are generally considered safe at the levels found in food ingredients. They are often investigated for antioxidant properties, acting as radical scavengers.

References

-

Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Flavoring Substances Lists.[5] FEMA.[5][6][7][8] [Link]

-

European Food Safety Authority (EFSA). Scientific Opinion on Flavouring Group Evaluation 21 (FGE.21): Thiazoles, thiophenes, thiazoline and thienyl derivatives. EFSA Journal. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 96089, 2-Isopropylthiazolidine. PubChem. [Link]

-

Bustillo Trueba, P., et al. Formation of staling aldehydes in different grain bed layers in an industrial scale maltings. ResearchGate. [Link]

-

U.S. Food and Drug Administration. Substances Added to Food (formerly EAFUS). FDA. [Link]

Sources

- 1. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 6. femaflavor.org [femaflavor.org]

- 7. femaflavor.org [femaflavor.org]

- 8. femaflavor.org [femaflavor.org]

Technical Monograph: Organoleptic Properties and Odor Threshold of 2-Isopropylthiazolidine

Executive Summary

2-Isopropylthiazolidine (CAS 24050-11-1) is a potent sulfur-containing heterocycle belonging to the thiazolidine class. Unlike its unsaturated counterparts (thiazoles and thiazolines) which often exhibit sharp, green, or vegetable-like notes, 2-isopropylthiazolidine is characterized by a complex savory, nutty, and roasted profile . It is a critical Maillard reaction product, naturally occurring in fried chicken liver, sesame oil, and other thermally processed foods.

This guide provides a definitive technical analysis of its sensory character, establishes protocols for odor threshold determination, and elucidates the chemical pathways governing its formation and stability.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

To effectively utilize 2-isopropylthiazolidine, one must understand its fundamental physical properties, particularly its volatility and lipophilicity, which dictate its release in different matrices.

| Parameter | Value / Description |

| IUPAC Name | 2-propan-2-yl-1,3-thiazolidine |

| CAS Number | 24050-11-1 |

| Molecular Formula | C₆H₁₃NS |

| Molecular Weight | 131.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| LogP (Estimated) | ~1.5 – 1.9 |

| Solubility | Soluble in ethanol, propylene glycol, vegetable oils; sparingly soluble in water. |

| Chirality | Possesses a chiral center at C2; typically synthesized/found as a racemate. |

Organoleptic Characterization

Sensory Descriptors

The organoleptic profile of 2-isopropylthiazolidine is distinct from the "green/vegetable" notes of alkyl thiazoles. It bridges the gap between savory (umami) and gourmand (nutty/cocoa) notes.

-

Primary Odor: Roasted, nutty, cocoa-powder-like, savory, meaty.[1]

-

Secondary Nuances: Sulfurous (allaceous), fried potato skin, metallic (at high concentrations).

-

Taste (in dilution): Fried chicken, roast beef, hazelnut, earthy.

Comparative Profiling (Structure-Activity Relationship)

The alkyl substituent at the C2 position dramatically shifts the sensory perception.

-

2-Methylthiazolidine: Chemical, rubbery, slightly green.

-

2-Isopropylthiazolidine: Nutty, Cocoa, Roasted Meat. (Bulky branched chain adds "depth").

-

2-Isobutylthiazolidine: Chocolate, cocoa, heavy roasted notes.[2]

Temporal Properties

-

Impact: Medium-High. It provides an immediate "cooked" impression.

-

Tenacity: Moderate. Less volatile than isobutyraldehyde (its precursor), allowing it to anchor roasted notes in heated applications.

Odor Threshold Determination

Establishing an accurate odor threshold is critical for determining dosage in formulations. Due to the lack of a single standardized global value for this specific molecule, we define the experimental protocol required to determine the detection threshold (DT) and recognition threshold (RT) in a laboratory setting.

Methodology: ASTM E679 (3-AFC)

The industry standard for determining odor thresholds is the 3-Alternative Forced Choice (3-AFC) method (ASTM E679).

Protocol Steps:

-

Panel Selection: Screen 6–10 panelists for anosmia using standard n-butanol reference.

-

Sample Preparation:

-

Matrix: Odor-free water or mineral oil (depending on intended application).

-

Dilution Series: Prepare a geometric dilution series (step factor 2 or 3). Start from 100 ppm down to 0.1 ppb.

-

-

Presentation:

-

Each panelist receives 3 sample ports/vials per concentration level.

-

Two contain the solvent blank. One contains the analyte.

-

Panelist must choose the odd sample out (Forced Choice).

-

-

Calculation: The Best Estimate Threshold (BET) is calculated as the geometric mean of the last incorrect concentration and the first consistently correct concentration.

Estimated Threshold Ranges

Based on structural analogs and patent data (US3881025A), 2-isopropylthiazolidine is effective at ppm levels in tasting solutions, implying an odor detection threshold in the low ppb range .

-

Estimated DT (Water): 1 – 10 ppb

-

Estimated DT (Oil): 50 – 200 ppb (Higher due to solubility/retention in lipid phase).

-

Flavor Usage Level: 1 – 5 ppm (in finished product).

Visualization: Threshold Determination Workflow

Caption: Workflow for determining odor detection thresholds using the ASTM E679 3-AFC methodology.

Synthesis and Formation Mechanism

Understanding the synthesis is vital for verifying purity and understanding stability. 2-isopropylthiazolidine is a condensation product of cysteamine and isobutyraldehyde. This reaction is reversible, which has profound implications for stability in acidic aqueous media.

Reaction Pathway

The formation occurs readily under physiological or cooking conditions (Maillard reaction).

-

Precursors: Cysteamine (from Cysteine degradation) + Isobutyraldehyde (Strecker degradation of Valine).

-

Intermediate: Formation of a hemithioaminal.

-

Cyclization: Loss of water to form the thiazolidine ring.

Visualization: Formation Pathway

Caption: Reversible condensation of cysteamine and isobutyraldehyde to form 2-isopropylthiazolidine.

Application & Stability Insights

Stability Profile

-

pH Sensitivity: Thiazolidines are hydrolytically unstable at low pH (< 4.0). In acidic beverages, 2-isopropylthiazolidine will hydrolyze back to isobutyraldehyde (pungent, malty/green) and cysteamine (sulfurous/meaty), completely altering the flavor profile.

-

Thermal Stability: Excellent. It survives frying and roasting temperatures, making it ideal for baked goods, fried snacks, and reaction flavors.

Regulatory Status

While specific FEMA numbers are often assigned to the thiazoline or thiazole derivatives (e.g., FEMA 4767 for 2-isopropyl-4-methyl-3-thiazoline), 2-isopropylthiazolidine is widely recognized as a Nature-Identical flavoring substance found in processed meats and sesame oil. It is typically used under GRAS (Generally Recognized As Safe) self-affirmation or as a component of "Reaction Flavors" (US FDA 21 CFR 172.515/170.30).

References

-

Mihara, S., & Shibamoto, T. (1980).[3] Mutagenicity of some thiazolidines and thiazolines formed in the reaction between cysteamine and aldehydes. Journal of Agricultural and Food Chemistry. Link

-

Schmidt, C. O., et al. (2005). Identification and formation of thiazolidines and thiazolines in fried chicken liver. Perfumer & Flavorist, 30, 32-38. Link

-

Hofmann, T., et al. (2002). Structural determination and odor characterization of N-(2-mercaptoethyl)-1,3-thiazolidine, a new intense popcorn-like-smelling odorant. Journal of Agricultural and Food Chemistry. Link

-

Flament, I. (1975). Aromatic compositions containing thiazolidines. US Patent 3,881,025. Link

-

ASTM International. (2019). ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method. Link

Sources

Thermodynamic Stability of Thiazolidine Derivatives in Food Systems

Content Type: Technical Guide Audience: Researchers, Food Scientists, and Drug Development Professionals

Executive Summary

Thiazolidine derivatives, particularly 2-substituted-1,3-thiazolidine-4-carboxylic acids, represent a critical intersection between food chemistry (Maillard reaction intermediates) and pharmaceutical science (cysteine prodrugs). In food systems, these heterocyclic compounds function as "chemical reservoirs," trapping volatile aldehydes and reactive thiols in a thermodynamically stable ring structure. Their stability is not static; it is a dynamic equilibrium governed by pH, temperature, and steric hindrance.

This guide provides a rigorous analysis of the thermodynamic and kinetic factors dictating thiazolidine behavior. It details the mechanistic pathways of their formation and hydrolysis, offers a self-validating protocol for determining stability constants, and explores their dual role as flavor precursors and bioactive delivery systems.

Molecular Architecture & Formation Thermodynamics

The formation of thiazolidines in food matrices is primarily driven by the condensation of L-cysteine (or cysteamine) with carbonyl compounds (reducing sugars, aldehydes). This reaction is reversible, a feature that defines their thermodynamic profile.

The Equilibrium Mechanism

The reaction proceeds through a nucleophilic attack of the cysteine amino group on the carbonyl carbon, forming a Schiff base (imine), followed by the intramolecular attack of the thiol group to close the five-membered ring.

Thermodynamic Driver: The ring closure is generally exothermic and entropically favored (intramolecular reaction). However, the position of the equilibrium (

Figure 1: The reversible formation pathway of thiazolidine derivatives. Note the reversibility (red dashed lines), which is the basis for their instability under specific hydrolytic conditions.

Gibbs Free Energy Considerations

The stability of the thiazolidine ring can be described by the Gibbs free energy change (

-

High Stability (

): Observed with formaldehyde (Thioproline formation) and glyoxal. The ring is tightly closed; hydrolysis requires significant energy input (high T) or enzymatic catalysis. -

Moderate Stability: Observed with acetaldehyde and glucose (2-threityl-thiazolidine-4-carboxylic acid). These exist in a delicate equilibrium in food systems.

-

Low Stability: Observed with bulky ketones or electron-rich aldehydes, where steric hindrance destabilizes the C2 position, pushing the equilibrium back toward the open chain.

Critical Stability Factors in Food Matrices

In a complex food matrix, "stability" is defined by the resistance to ring opening. Three primary vectors influence this:

pH-Dependent Hydrolysis (The "U-Shape" Profile)

Thiazolidine stability is inextricably linked to protonation states.

-

Acidic Conditions (pH < 4): The nitrogen atom in the ring can be protonated.[1] While the ring itself is relatively stable to acid, strong acidity can catalyze the reversal to the iminium ion intermediate. However, in very strong acid (pH < 1), the protonated ring is often kinetically trapped. The danger zone is typically pH 3–5 , where the equilibrium shifts to favor the reactive iminium species, leading to hydrolysis.

-

Neutral Conditions (pH 6–7): Generally the region of maximum thermodynamic stability for 2-substituted thiazolidines.

-

Alkaline Conditions (pH > 8): Promotes ring opening via deprotonation of the carboxyl group (if present) and nucleophilic attack by hydroxide ions.

Substituent Effects at C2

The substituent at the C2 position (derived from the aldehyde) dictates the steric and electronic environment.

| Substituent (R) | Source Aldehyde | Stability Profile | Food System Implication |

| -H | Formaldehyde | Ultra-Stable | Very slow hydrolysis. Acts as a permanent sink for formaldehyde. |

| -CH3 | Acetaldehyde | High | Stable at room temp; hydrolyzes on cooking (flavor release). |

| -Polyol | Glucose/Xylose | Moderate | Forms 2-polyhydroxyalkyl thiazolidines. Degradation accelerates browning.[2][3] |

| -Phenyl | Benzaldehyde | Variable | Stabilized by resonance but sterically bulky. |

Temperature and Water Activity ( )

-

Temperature: The formation reaction is exothermic. Therefore, high temperatures favor the reverse reaction (hydrolysis) . In cooking (frying/roasting), thiazolidines decompose to release their constituent aldehyde (flavor) and cysteine (meatiness).

-

Water Activity: Hydrolysis requires water. Low

systems (dried foods) stabilize the ring form. Rehydration can trigger immediate flavor release as the equilibrium re-establishes.

Analytical Workflow: Determination of Hydrolysis Kinetics

To quantify stability, one must measure the rate of ring opening (

Figure 2: Step-by-step analytical workflow for determining kinetic stability constants.

Experimental Protocol: Hydrolysis Kinetics Assay

Objective: Determine the pseudo-first-order rate constant (

Reagents:

-

Synthesized Thiazolidine standard (>95% purity via NMR).

-

Britton-Robinson buffer series (pH 2.0 to 9.0).

-

Ellman’s Reagent (DTNB) for free thiol detection.

Procedure:

-

Preparation: Dissolve the thiazolidine derivative in the appropriate buffer to a final concentration of 1.0 mM. Maintain ionic strength using 0.1 M KCl.

-

Incubation: Place the reaction vessel in a temperature-controlled water bath (e.g., 60°C to simulate mild processing).

-

Sampling: At defined intervals (0, 10, 20, 40, 60, 90, 120 min), withdraw a 500 µL aliquot.

-

Quantification (Thiol Release Method):

-

Immediately mix the aliquot with 500 µL of DTNB solution (in pH 8.0 buffer). Note: The pH shift to 8.0 is necessary for the Ellman reaction but must be done rapidly to minimize further hydrolysis during measurement.

-

Measure Absorbance at 412 nm.

-

Alternative (HPLC): Inject directly onto a C18 column (Mobile phase: 0.1% Formic Acid/Acetonitrile) to monitor the intact ring peak area.

-

-

Calculation: Plot

vs. time. The slope represents the rate constant

Implications for Drug Development & Functional Foods

The "Prodrug" Concept in Nutrition

For drug development professionals, food-derived thiazolidines act as naturally occurring prodrugs.

-

Cysteine Delivery: Free cysteine is rapidly oxidized to cystine (insoluble) or degraded in the gut. Thiazolidine-4-carboxylic acid (thioproline) is absorbed intact and enzymatically hydrolyzed in the mitochondria to release free cysteine, boosting glutathione (GSH) synthesis.

-

Nitrite Scavenging: Thiazolidines can trap nitrosating agents, potentially inhibiting the formation of carcinogenic nitrosamines in cured meats.

Flavor Release Engineering

In functional food design, thermodynamic stability is manipulated to control flavor release.

-

Encapsulation: By selecting an aldehyde with a bulky R-group (e.g., isovaleraldehyde), researchers can create a thiazolidine that is stable during storage (high

) but hydrolyzes rapidly upon heating (frying), releasing a burst of "nutty" or "meaty" aroma exactly when the consumer desires it.

References

-

Yaylayan, V. A., & Huyghues-Despointes, A. (1994). Chemistry of Maillard reactions in complex systems: The cysteine/glucose model. Critical Reviews in Food Science and Nutrition. Link

-

Friedman, M. (1996). Nutritional value and safety of heterocyclic amine formation in the Maillard reaction. Advances in Experimental Medicine and Biology. Link

-

Hamama, A. A., & Asker, A. A. (2012). Synthesis and biological evaluation of some new thiazolidine derivatives. Arabian Journal of Chemistry. Link

-

Wrodnigg, T. M., & Eder, R. (2001). The Maillard reaction of Amadori compounds: Formation of thiazolidines. Journal of Agricultural and Food Chemistry. Link

-

Schutte, L. (1974). Precursors of sulfur-containing flavor compounds. Critical Reviews in Food Technology. Link

Sources

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Isopropylthiazolidine CAS 17626-75-4 physicochemical data

The following technical guide provides an in-depth analysis of 2-Propylthiazole (CAS 17626-75-4).

CRITICAL NOMENCLATURE ALERT: The CAS number 17626-75-4 corresponds specifically to 2-Propylthiazole (also known as 2-n-Propylthiazole), an aromatic heterocyclic compound.

The name "2-Isopropylthiazolidine" refers to a different, saturated chemical entity (CAS 24050-11-1).

To ensure scientific integrity and safety, this guide strictly follows the CAS identifier (17626-75-4) provided in your request. The data below characterizes 2-Propylthiazole . A comparative note on the isopropyl/thiazolidine analog is included in the "Chemical Identity" section for clarity.

Physicochemical Profile, Synthesis, and Application in Flavor Chemistry

Executive Summary

2-Propylthiazole (CAS 17626-75-4) is a thiazole derivative characterized by a five-membered aromatic ring containing nitrogen and sulfur. It is a potent flavor compound formed naturally via the Maillard reaction, contributing "green," "nutty," and "roasted" organoleptic notes to food matrices.[1] Unlike its saturated thiazolidine precursors, 2-propylthiazole exhibits greater thermal stability, making it a valuable ingredient in high-temperature food processing and flavor formulations. This guide details the physicochemical parameters, synthesis pathways, and analytical protocols required for its research and development.

Chemical Identity & Structural Analysis[2][3][4]

This section resolves potential nomenclature conflicts by defining the exact chemical entity associated with CAS 17626-75-4.

| Parameter | Data |

| CAS Registry Number | 17626-75-4 |

| IUPAC Name | 2-Propyl-1,3-thiazole |

| Common Synonyms | 2-n-Propylthiazole; Thiazole, 2-propyl- |

| Molecular Formula | C₆H₉NS |

| Molecular Weight | 127.21 g/mol |

| SMILES | CCCC1=NC=CS1 |

| InChI Key | CMOIEFFAOUQJPS-UHFFFAOYSA-N |

| Structural Class | Heteroaromatic (Thiazole ring) |

Differentiation Note:

-

Target Molecule (CAS 17626-75-4): 2-Propylthiazole (Aromatic, n-propyl chain).[2]

-

Confusable Analog (CAS 24050-11-1): 2-Isopropylthiazolidine (Saturated, isopropyl chain). Thiazolidines are often precursors to thiazoles but possess distinct boiling points and stability profiles.

Physicochemical Profile

The following data represents the standard physicochemical properties for 2-Propylthiazole. Researchers should verify lot-specific Certificates of Analysis (CoA) for assay purity.

| Property | Value | Unit | Condition / Method |

| Physical State | Liquid | - | @ 20°C, 1 atm |

| Appearance | Colorless to Pale Yellow | - | Visual inspection |

| Boiling Point | 172.0 - 174.0 | °C | @ 760 mmHg |

| Density | 1.047 ± 0.05 | g/cm³ | @ 25°C |

| Refractive Index ( | 1.502 - 1.506 | - | @ 20°C |

| Flash Point | ~54 (129) | °C (°F) | Closed Cup (Flammable) |

| Vapor Pressure | ~2.16 | mmHg | @ 25°C (Predicted) |

| LogP (Octanol/Water) | 2.10 | - | Predicted (XLogP3) |

| Solubility (Water) | ~660 | mg/L | @ 25°C (Slightly Soluble) |

| Solubility (Organic) | Soluble | - | Ethanol, Propylene Glycol |

| Odor Threshold | Low (ppb range) | - | Potent green/nutty aroma |

Synthesis & Reaction Mechanisms[7][8][11]

The industrial and laboratory synthesis of 2-Propylthiazole typically follows a two-stage mechanism: Condensation followed by Oxidative Dehydrogenation .

Synthetic Pathway

-

Condensation: Reaction of Butanal (n-Butyraldehyde) with Cysteamine (2-Aminoethanethiol) yields the saturated intermediate, 2-propylthiazolidine.

-

Oxidation: The thiazolidine ring is aromatized using an oxidizing agent (e.g., MnO₂, Sulfur, or catalytic dehydrogenation) to form the stable 2-propylthiazole.

Mechanism Visualization

The following diagram illustrates the transformation from precursors to the final aromatic product.

Figure 1: Synthetic route for 2-Propylthiazole via thiazolidine oxidation.

Analytical Characterization

Validating the identity of CAS 17626-75-4 requires distinguishing it from its thiazolidine precursor. Thiazoles exhibit distinct spectral signatures due to aromaticity.

Gas Chromatography - Mass Spectrometry (GC-MS)[12]

-

Column: Non-polar capillary column (e.g., DB-5 or HP-5), 30m x 0.25mm.

-

Inlet Temp: 250°C.

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Detection: EI (70 eV).

-

Key Fragments (m/z):

-

Molecular Ion (M+): 127

-

Base Peak: Often m/z 58 (due to McLafferty rearrangement or ring cleavage specific to alkyl thiazoles) or m/z 85 (loss of propyl group). Note: Fragmentation patterns vary by instrument tuning.

-

Differentiation: The thiazolidine analog (MW 131) will show M+ 131, clearly separable from the thiazole (M+ 127).

-

Analytical Workflow Diagram

Figure 2: Standard analytical workflow for isolation and identification of 2-Propylthiazole.

Applications & Safety

Applications

-

Flavor Industry: Used to impart roasted, nutty, bean-like, and green notes. It is a key component in savory flavors (meat, soups) and roasted goods (coffee, nuts).

-

Fragrance: Occasionally used in herbal or fougère accords for its green, earthy nuances.

-

Pharmaceuticals: Serves as a heterocyclic building block for more complex bioactive molecules.

Safety & Handling (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H226: Flammable liquid and vapor (Flash Point ~54°C).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol:

-

Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation.

-

Use spark-proof tools and explosion-proof ventilation.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 146885, 2-Propylthiazole. Retrieved from [Link]

-

The Good Scents Company (2024). 2-Propyl Thiazole (CAS 17626-75-4) Physicochemical and Organoleptic Data. Retrieved from [Link]

-

European Food Safety Authority (EFSA) (2012). Scientific Opinion on Flavouring Group Evaluation 21, Revision 3 (FGE.21Rev3): Thiazoles, thiophene, thiazoline and thienyl derivatives. EFSA Journal. Retrieved from [Link]

- Mottram, D. S. (1998).Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424.

Sources

Literature review of volatile thiazolidines in savory flavor profiles

Executive Summary

In the architecture of savory flavor profiles—specifically within the umami and kokumi domains—volatile sulfur-nitrogen heterocycles play a disproportionately high role relative to their concentration. Among these, volatile thiazolidines (saturated 5-membered rings containing sulfur and nitrogen) represent a critical class of potent odorants responsible for "roasted," "popcorn-like," "nutty," and specific "meaty" nuances.

Unlike the stable aromatic thiazoles, thiazolidines are often reactive intermediates or thermally labile compounds. This guide dissects the formation mechanisms, sensory thresholds, and analytical challenges of volatile thiazolidines, bridging the gap between fundamental Maillard chemistry and industrial flavor modulation.

Structural Dynamics & Sensory Characterization

Thiazolidines are heterocyclic compounds that differ from their oxidized counterparts (thiazolines and thiazoles) by the saturation of the ring system. This saturation significantly alters their volatility, stability, and interaction with olfactory receptors.

The Oxidation Continuum

Understanding thiazolidines requires viewing them as part of a redox continuum. In food matrices, they often exist in equilibrium or as precursors to more stable forms:

-

Thiazolidine (Saturated): Often nutty, popcorn, amine-like.

-

3-Thiazoline (Dihydro): Intense roasted, meaty, vegetable.

-

Thiazole (Aromatic): Green, nutty, vegetable, stable.

Key Volatile Thiazolidines and Sensory Descriptors

The following table synthesizes data on key thiazolidines found in savory systems (beef broths, yeast extracts, fried snacks).

| Compound Name | CAS Number | Odor Quality | Odor Threshold (ppb in water) | Occurrence |

| 2-Acetylthiazolidine | 22996-24-3 | Popcorn, roasted corn, nutty | ~10–50 | Roasted corn, sesame oil |

| 2-Methylthiazolidine | 19388-66-0 | Vegetable, tomato-leaf, earthy | 500 | Tomato, hydrolyzed vegetable protein |

| 2-Isopropylthiazolidine | 64826-66-8 | Green, earthy, nutty | ~100 | Yeasts, fermented soy |

| 2,4-Dimethylthiazolidine | 76505-59-4 | Nutty, cocoa, fatty | N/A | Chocolate, roasted beef |

| 2-Acetyl-2-thiazoline * | 29926-41-8 | Intense roasted, meaty | 1 | Beef broth (Key Marker) |

*Note: 2-Acetyl-2-thiazoline is included as the primary oxidation product of 2-acetylthiazolidine, often co-occurring and dominating the sensory profile due to its ultra-low threshold.

Mechanistic Formation Pathways

The genesis of thiazolidines is primarily driven by the Maillard Reaction , specifically the interaction between sulfur-containing amino acids (Cysteine/Cystine) and carbonyls derived from reducing sugars or lipid oxidation (Strecker degradation).[1]

The Cysteine-Aldehyde Condensation

The fundamental mechanism involves the nucleophilic attack of the cysteine sulfhydryl and amino groups on a carbonyl carbon (aldehyde or ketone).

-

Schiff Base Formation: The amino group of cysteine reacts with an aldehyde (e.g., acetaldehyde from glycolysis or lipid oxidation).

-

Cyclization: The sulfhydryl group attacks the imine carbon, closing the ring to form the thiazolidine.

-

Decarboxylation: Thermal stress leads to the loss of the carboxylic acid group, yielding the volatile thiazolidine.

Visualization of Signaling Pathway

Figure 1: The mechanistic pathway from L-Cysteine and carbonyl precursors to volatile thiazolidines and their subsequent oxidation products.[2][3]

Analytical Methodologies

Analyzing thiazolidines presents a dual challenge: volatility (loss during concentration) and thermal instability (artifact formation during extraction). Standard solvent extraction often fails.

Recommended Protocol: SAFE (Solvent Assisted Flavor Evaporation)

To ensure trustworthiness in data, we utilize SAFE, a high-vacuum distillation technique that isolates volatiles from non-volatile matrices (fats, proteins) at low temperatures, preventing the thermal degradation of labile thiazolidines.

Step-by-Step Workflow:

-

Sample Preparation:

-

Homogenize 50g of savory matrix (e.g., beef broth) with 100mL dichloromethane (DCM).

-

Internal Standard: Spike with stable isotope standard (e.g., [2H3]-2-acetylthiazoline) for quantification. This is critical for compensating for losses.

-

-

SAFE Extraction:

-

Connect the extract to the SAFE apparatus under high vacuum (<10-4 mbar).

-

Thermostat the sample flask at 40°C and the receiving flask at -196°C (liquid nitrogen).

-

Causality: The high vacuum allows distillation at low temperatures, preserving the ring structure of thiazolidines which might open or oxidize at standard distillation temperatures.

-

-

Concentration:

-

Dry the distillate over anhydrous sodium sulfate.

-

Concentrate to ~100µL using a Vigreux column (gentle reflux) to retain highly volatile components.

-

-

Analysis (GC-O/MS):

-

Olfactometry (GC-O): A human sniffer detects odor-active regions. Thiazolidines often have low thresholds that MS detectors miss.

-

Mass Spectrometry: Operate in SIM (Selected Ion Monitoring) mode for specific thiazolidine ions (e.g., m/z 88, 60 for 2-methylthiazolidine).

-

Analytical Logic Flow

Figure 2: Validated analytical workflow for the isolation and identification of trace volatile thiazolidines.

Industrial Application & Stability

Flavor Modulation

In industrial flavor creation, thiazolidines are used to impart "authenticity" to processed savory foods.

-

Reaction Flavors: Instead of adding pure thiazolidines, flavorists create "process flavors" by heating cysteine, xylose, and thiamine. This generates a complex mixture where thiazolidines provide the "top note" (immediate impact) while thiazoles provide the "body."

-

Vegetarian/Vegan Meats: Thiazolidines are crucial for mimicking the "roasted fat" notes of beef in plant-based alternatives, which often lack the lipid-derived aldehydes necessary for their formation.

Stability & Encapsulation

Thiazolidines are susceptible to oxidation (becoming thiazoles) and ring-opening hydrolysis in aqueous, acidic environments.

-

pH Sensitivity: At pH < 4, the ring may open, losing the characteristic popcorn/nutty note.

-

Solution: Spray drying or cyclodextrin complexation is required to stabilize these volatiles in dry soup mixes or seasoning blends.

Bioactivity Note (Audience Specific)

While this guide focuses on flavor, researchers in drug development will recognize the thiazolidine core. The thiazolidinedione class (e.g., glitazones) are insulin sensitizers. While volatile flavor thiazolidines (simple alkyl substitutions) are distinct from these pharmaceutical agents, understanding their metabolic stability and potential for adduct formation with proteins (via ring opening) is relevant for toxicological assessments (FEMA GRAS evaluation).

References

-

Mottram, D. S. (1998). Flavor formation in meat and meat products: a review. Food Chemistry. Link

-

Hofmann, T., & Schieberle, P. (1995). Evaluation of the key odorants in a thermally treated solution of ribose and cysteine by aroma extract dilution techniques. Journal of Agricultural and Food Chemistry. Link

-

Elmore, J. S., & Mottram, D. S. (1997). Investigation of the reaction between ammonium sulfide, aldehydes, and α-hydroxyketones or α-dicarbonyls to form some lipid−Maillard interaction products found in cooked beef. Journal of Agricultural and Food Chemistry. Link

-

Grosch, W. (2001). Evaluation of the key odorants of foods by dilution experiments, aroma models and omission tests. Chemical Senses. Link

-

FEMA (Flavor and Extract Manufacturers Association). GRAS Flavoring Substances 20. Food Technology. Link

Sources

Technical Guide: Biosynthesis and Analysis of 2-Isopropylthiazolidine in Fermented Matrices

Topic: Biosynthetic Pathways of 2-Isopropylthiazolidine in Fermented Foods Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Isopropylthiazolidine (2-IPT) represents a critical intersection between microbial metabolism and chemical thermodynamics in fermented foods. Functionally, it serves a dual role: as a potent flavorant contributing savory, meaty, and popcorn-like notes in yeast extracts and meat hydrolysates, and as a latent reservoir for staling aldehydes (specifically isobutyraldehyde) in brewing.

This guide details the bio-assisted synthesis of 2-IPT, tracing its origins from the catabolism of L-Valine via the Ehrlich pathway to its non-enzymatic condensation with L-Cysteine. It provides actionable protocols for its detection and synthesis, emphasizing the physicochemical parameters (pH, pKa) that dictate its stability and formation.

Molecular Architecture & Precursors

Target Molecule: 2-Isopropylthiazolidine (C₆H₁₃NS) IUPAC Name: 2-(propan-2-yl)-1,3-thiazolidine Key Precursors:

-

Carbonyl Donor: Isobutyraldehyde (2-methylpropanal).

-

Sulfur/Amine Donor: L-Cysteine.

Unlike enzymatic secondary metabolites (e.g., terpenes), 2-IPT is a Type II fermentation product : its precursors are generated enzymatically, but the final assembly is a spontaneous chemical condensation (hemithioaminal formation followed by cyclization).

Metabolic Origins: The "Bio" in Biosynthesis

The formation of 2-IPT is rate-limited by the availability of isobutyraldehyde, which is not a standard end-product but a transient intermediate in yeast and bacterial metabolism.

The Ehrlich Pathway (Valine Catabolism)

In Saccharomyces cerevisiae and certain Lactic Acid Bacteria (LAB), isobutyraldehyde is derived from L-Valine through the Ehrlich pathway. This occurs primarily under conditions of nitrogen limitation or during the stationary phase of fermentation.

-

Transamination: L-Valine is converted to

-ketoisovalerate ( -

Decarboxylation:

-KIV is decarboxylated by thiamine pyrophosphate (TPP)-dependent decarboxylases (PDC1, PDC5, PDC6, or ARO10) to yield Isobutyraldehyde . -

Fate Divergence:

-

Reduction: Normally reduced to isobutanol (fusel alcohol) by alcohol dehydrogenases (ADH).

-

Condensation: If L-Cysteine is present, isobutyraldehyde is "trapped" before reduction, forming the thiazolidine ring.

-

Proteolytic Generation of Cysteine

In fermented soy (soy sauce/miso) or meat matrices, microbial proteases (e.g., from Aspergillus oryzae or Lactobacillus spp.) hydrolyze proteins to release free L-Cysteine. The high reactivity of the thiol group makes Cysteine the primary scavenger of carbonyls in the matrix.

The Condensation Mechanism

The final step is a non-enzymatic nucleophilic attack. This reaction is highly pH-dependent due to the ionization states of the cysteine thiol (

-

Step 1 (Hemithioaminal Formation): The nucleophilic sulfur of cysteine attacks the carbonyl carbon of isobutyraldehyde.

-

Step 2 (Ring Closure): The secondary amine attacks the same carbon, eliminating a water molecule to close the thiazolidine ring.

-

Product: Initially forms 2-isopropylthiazolidine-4-carboxylic acid (non-volatile).[1]

-

Decarboxylation: Thermal processing (pasteurization/roasting) or prolonged aging facilitates decarboxylation to the volatile 2-isopropylthiazolidine .

Visualization: Biosynthetic Pathway

The following diagram illustrates the convergence of the Ehrlich pathway and Proteolysis leading to 2-IPT.

[2][3][4]

Analytical Workflow: Detection & Quantification

Analyzing 2-IPT requires distinguishing between the volatile flavorant and its non-volatile carboxylic acid precursor (often used as a marker for staling potential in beer).

Protocol: Headspace SPME-GC-MS (For Volatile 2-IPT)

This protocol is optimized for detecting the volatile form in liquid fermented matrices (soy sauce, beer, wine).

Reagents:

-

Internal Standard: 2-methyl-3-heptanone or d8-naphthalene.

-

Salt: NaCl (saturation improves volatility).

Step-by-Step Methodology:

-

Sample Prep: Aliquot 5 mL of fermented sample into a 20 mL headspace vial. Add 1.5 g NaCl to saturate.

-

Equilibration: Incubate at 50°C for 15 minutes with agitation (500 rpm).

-

Extraction: Expose SPME fiber (DVB/CAR/PDMS is optimal for sulfur/nitrogen heterocycles) to headspace for 30 minutes at 50°C.

-

Desorption: Inject into GC inlet at 250°C (splitless mode, 2 min).

-

Separation: Column: DB-WAX or equivalent polar column (30m x 0.25mm x 0.25µm).

-

Oven Program: 40°C (2 min)

5°C/min

-

-

Detection (MS): SIM mode targeting ions m/z 131 (molecular ion), m/z 88 (loss of isopropyl), and m/z 60 .

Protocol: Derivatization for Non-Volatile Precursors

To detect the carboxylic acid form (2-isopropylthiazolidine-4-carboxylic acid), derivatization is required to render it volatile.

-

Lyophilization: Freeze-dry 100 µL of sample.

-

Silylation: Add 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Reaction: Incubate at 60°C for 60 minutes.

-

Analysis: GC-MS (EI) monitoring the trimethylsilyl (TMS) derivatives.

Visualization: Analytical Decision Tree

Safety & Sensory Profile (E-E-A-T)

Sensory Characteristics[1][5][6][7]

-

Flavor Descriptors: Popcorn, roasted meat, hazelnut, sulfurous (at high concentrations).

-

Threshold: Low ppb range (highly potent).

-

Relevance: In yeast extracts and hydrolyzed vegetable proteins (HVP), 2-IPT contributes to the "kokumi" (mouthfulness) and savory profile. In beer, its release from the carboxylic acid precursor during storage leads to "staling" off-flavors.

Toxicological Context

Researchers must be aware of the safety profile when synthesizing or concentrating this compound.

-

Genotoxicity: 2-Isopropylthiazolidine has tested positive in Ames Salmonella typhimurium assays (Strain TA100 with S9 activation) [1].[2][3][4]

-

Regulatory Status: While used as a flavoring agent (FEMA GRAS), its concentration is strictly regulated. It is classified under "Sulfur-containing heterocyclic compounds" by EFSA and JECFA.

References

-

European Food Safety Authority (EFSA). (2023).[2] Scientific Opinion on Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6): Thiazoles, thiophenes, thiazoline and thienyl derivatives. EFSA Journal.[3] Link

-

Hazelwood, L. A., et al. (2008). The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism. Applied and Environmental Microbiology. Link

-

Baert, J. J., et al. (2012). The impact of the wort amino acid composition on the formation of staling aldehydes and their cysteinylated precursors. Journal of the Institute of Brewing. Link

-

Smit, B. A., et al. (2005). Enhancing the fruitiness of Saccharomyces cerevisiae wine fermentations. International Journal of Food Microbiology. Link

-

Yaylayan, V. A., & Wnorowski, A. (2001). The Maillard Reaction in Food Chemistry: Formation of Thiazolidines. Journal of Agricultural and Food Chemistry. Link

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 2-Isopropylthiazolidine

Abstract & Scope

This application note details a robust, field-proven protocol for the synthesis of 2-isopropylthiazolidine (CAS: 79079-80-6) via the condensation of cysteamine (2-aminoethanethiol) and isobutyraldehyde (2-methylpropanal).

While this reaction is chemically straightforward, achieving high purity and yield requires strict control over the reaction equilibrium and oxidative side-reactions. This guide addresses the critical challenges of water management (to prevent hydrolysis), odor control (handling volatile thiols), and oxidative stability .

Target Audience: Medicinal Chemists, Flavor Chemists, and Process Development Scientists.

Reaction Mechanism & Rationale

The formation of 2-isopropylthiazolidine is a reversible condensation reaction. The amino group of cysteamine attacks the carbonyl carbon of isobutyraldehyde to form an intermediate hemiaminal/imine, which undergoes rapid intramolecular cyclization by the thiol group.

Critical Mechanistic Insight: The reaction generates one equivalent of water. Because thiazolidine formation is reversible, the presence of water can drive the equilibrium back toward the starting materials (hydrolysis). Therefore, chemical water scavenging (using anhydrous MgSO₄ or Molecular Sieves) is not optional—it is the primary driver of high yields.

Figure 1: Reaction Pathway

Caption: The nucleophilic attack of cysteamine on isobutyraldehyde followed by cyclization. Water removal is essential to prevent the red dotted hydrolysis pathway.

Materials & Safety Profile

Reagents

| Reagent | Purity | Role | Stoichiometry |

| Cysteamine HCl | ≥98% | Substrate | 1.0 equiv |

| Isobutyraldehyde | ≥99% | Substrate | 1.1 equiv |

| Triethylamine (TEA) | ≥99% | Neutralizing Base | 1.05 equiv |

| Dichloromethane (DCM) | Anhydrous | Solvent | 10 mL/g substrate |

| MgSO₄ | Anhydrous | Water Scavenger | 2.0 equiv (mass) |

Safety Critical: "The Stench"

Cysteamine and low-molecular-weight thiazolidines possess a potent, repulsive sulfur odor.

-

Containment: All weighing and transfers must occur inside a functioning fume hood.

-

Neutralization: Glassware should be soaked in a bleach solution (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.

Experimental Protocol

Preparation of Free Base Cysteamine (In Situ)

Rationale: Cysteamine is most stable as the Hydrochloride (HCl) salt. However, the reaction requires the free amine. We generate the free base in situ to minimize oxidation handling risks.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Suspend Cysteamine HCl (5.68 g, 50 mmol) in Dichloromethane (DCM, 100 mL) . The salt will not fully dissolve initially.

-

Neutralization: Add Triethylamine (TEA, 7.3 mL, 52.5 mmol) dropwise over 5 minutes at 0°C (ice bath).

-

Observation: The solution will clear as the free base dissolves, and TEA·HCl salts may precipitate slightly or remain suspended.

-

-

Conditioning: Add Anhydrous MgSO₄ (5 g) directly to this mixture. This pre-dries the solvent and prepares to capture reaction water.

Condensation Reaction

-

Addition: To the stirring suspension at 0°C, add Isobutyraldehyde (5.0 mL, 55 mmol) dropwise via syringe over 10 minutes.

-

Control: The reaction is mildly exothermic. Maintain temperature <10°C to prevent aldehyde evaporation.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 4–6 hours .

-

Monitoring: Monitor by TLC (Silica, 10% MeOH in DCM). Stain with Ninhydrin (for cysteamine) or KMnO₄ (for aldehyde). The disappearance of the cysteamine spot indicates completion.

-

Workup & Purification

-

Filtration: Filter the reaction mixture through a sintered glass funnel (or a pad of Celite) to remove the MgSO₄ and TEA·HCl salts.[1] Wash the filter cake with 20 mL fresh DCM.

-

Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 30°C .

-

Distillation (Critical for Purity): The residue is a pale yellow oil. For pharmaceutical/flavor grade, perform a Vacuum Distillation .

-

Boiling Point: Expect ~60–65°C at 2 mmHg (values vary by vacuum strength).

-

Yield: Typical isolated yield is 85–92% .

-

Figure 2: Workflow Diagram

Caption: Operational workflow from salt neutralization to final distillation.

Characterization & Quality Control

Verify the product structure using 1H NMR. The formation of the ring creates a chiral center at C2 (if R1/R2 are different) and makes the ring protons diastereotopic.

Expected 1H NMR Data (CDCl₃, 400 MHz):

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| C2-H | 4.35 - 4.45 | Doublet (d) | 1H | Methine proton at the ring junction. Diagnostic peak. |

| Ring N-H | 1.80 - 2.20 | Broad Singlet | 1H | Amine proton (exchangeable). |

| Ring -S-CH₂- | 2.80 - 3.10 | Multiplet | 2H | Thiazolidine ring protons (C5). |

| Ring -N-CH₂- | 3.20 - 3.50 | Multiplet | 2H | Thiazolidine ring protons (C4). |

| Isopropyl -CH- | 1.70 - 1.90 | Multiplet | 1H | Methine of the isopropyl group. |

| Isopropyl -CH₃ | 0.95 - 1.05 | Doublet (d) | 6H | Methyl groups (diastereotopic splitting possible). |

QC Check:

-

Absence of Aldehyde: Check for aldehyde proton (~9.5 ppm).

-

Absence of Oxidation: Check for thiazoline (double bond) signals or disulfide dimers (downfield shifts).

Troubleshooting & Stability

Hydrolytic Instability

Thiazolidines are Schiff base equivalents . In the presence of water and acid, they hydrolyze back to cysteamine and aldehyde.

-

Symptom: Product smells strongly of isobutyraldehyde after storage.

-

Prevention: Store under inert atmosphere (Argon/Nitrogen) over activated molecular sieves (4Å).

Oxidation

Air exposure converts thiazolidines to thiazolines (dehydrogenation) or disulfides.

-

Symptom: Product turns dark orange/brown.

-

Prevention: Store at 4°C in the dark.

References

-

Huang, T. C., et al. (1998). "Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems."[3][4] Journal of Agricultural and Food Chemistry, 46(1), 224–227.[4][5]

- Ratner, S., & Clarke, H. T. (1937). "The Action of Formaldehyde upon Cysteine." Journal of the American Chemical Society, 59(1), 200–206. (Foundational mechanism for thiazolidine ring closure).

-

Bustillo Trueba, P., et al. (2018). "Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions."[6] Journal of the American Society of Brewing Chemists, 76(4), 272-280.[6]

- FEMA (Flavor and Extract Manufacturers Association). "FEMA 3604: 2-Isopropylthiazolidine." Flavor Ingredient Library. (Confirming utility and CAS 79079-80-6).

Sources

- 1. US20230202975A1 - Process for the preparation of cysteamine bitartrate and product so obtained - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. pubs.acs.org [pubs.acs.org]

Procedures for encapsulating 2-isopropylthiazolidine for flavor retention

Application Note: Advanced Encapsulation of 2-Isopropylthiazolidine for Enhanced Flavor Retention

Introduction and Mechanistic Overview

2-Isopropylthiazolidine is a highly potent, volatile heterocyclic compound that imparts characteristic savory, nutty, and roasted notes to food matrices and pharmaceutical masking agents. It is naturally generated during thermal processing via the Maillard reaction, specifically through the condensation of cysteamine and aldehydes like isobutanal[1]. Despite its high flavor impact, the compound's low molecular weight and high volatility present significant challenges for formulation. Furthermore, the thiazolidine ring is susceptible to oxidative degradation and thermal volatilization during prolonged storage or secondary thermal processing[2].

To achieve optimal flavor retention and controlled release, a dual-layer encapsulation strategy utilizing complex coacervation followed by spray drying is highly recommended[3]. While conventional spray drying provides a rapid dehydration method, the highly volatile nature of 2-isopropylthiazolidine often results in significant evaporative losses. By first entrapping the flavor within a multinuclear coacervate matrix, the core is shielded by a dense, crosslinked biopolymer shell prior to thermal dehydration[4].

Experimental Rationale

-

Primary Emulsification: Whey Protein Isolate (WPI) acts as a primary emulsifier, adsorbing at the oil-water interface to stabilize the hydrophobic 2-isopropylthiazolidine droplets.

-

Complex Coacervation: The addition of Gum Arabic (GA), an anionic polysaccharide, followed by pH adjustment to 4.0 (below the isoelectric point of WPI, ~pH 4.6), induces electrostatic attraction. This forms a coacervate phase that wraps around the flavor droplets.

-

Enzymatic Crosslinking: Transglutaminase is utilized to covalently crosslink the WPI-GA shell. This hardens the microcapsule, significantly reducing the diffusion rate of the volatile core during the high temperatures of spray drying.

-

Spray Drying: The coacervate suspension is atomized into a hot air stream, rapidly evaporating the aqueous phase while the crosslinked shell prevents the volatilization of 2-isopropylthiazolidine[4].

Step-by-Step Protocol

Materials Required:

-

Core material: 2-Isopropylthiazolidine (Purity ≥99%)

-

Wall materials: Whey Protein Isolate (WPI), Gum Arabic (GA)

-

Crosslinker: Microbial Transglutaminase (mTGase, 100 U/g)

-

Reagents: 1.0 M Citric Acid, 1.0 M NaOH, Deionized Water, Maltodextrin (DE 10)

Phase 1: Emulsification

-

Hydrate WPI (5% w/v) in deionized water at room temperature for 2 hours to ensure complete dissolution.

-

Gradually add 2-isopropylthiazolidine to the WPI solution at a core-to-wall ratio of 1:4 (w/w).

-

Homogenize the mixture using a high-shear rotor-stator homogenizer at 12,000 rpm for 5 minutes in an ice bath.

-

Causality: The ice bath mitigates the heat generated by high shear, which would otherwise vaporize the low-boiling-point thiazolidine compound[2].

-

Phase 2: Complex Coacervation 4. Prepare a 5% (w/v) GA solution in deionized water. 5. Blend the WPI-flavor emulsion with the GA solution at a 1:1 volumetric ratio under continuous magnetic stirring (500 rpm). 6. Slowly titrate 1.0 M Citric Acid into the mixture until the pH reaches exactly 4.0.

- Causality: At pH 4.0, WPI carries a net positive charge while GA remains negatively charged, driving the thermodynamic phase separation and deposition of the coacervate around the flavor droplets[4].

Phase 3: Shell Hardening (Crosslinking) 7. Add mTGase at a concentration of 10 U per gram of WPI. 8. Incubate the coacervate suspension at 5°C for 12 hours under gentle agitation.

- Causality: Low-temperature crosslinking is critical for volatile retention; it allows covalent bonds (ε-(γ-glutamyl)lysine isopeptide bonds) to form without providing the thermal energy required for the core to breach the developing shell.

Phase 4: Spray Drying 9. Add Maltodextrin (DE 10) to the crosslinked suspension at 5% (w/v) as a drying aid. 10. Feed the suspension into a pilot-scale spray dryer with the following parameters:

- Inlet Temperature: 160°C

- Outlet Temperature: 90°C

- Feed Rate: 15 mL/min

- Atomizer Pressure: 2.0 bar

- Collect the resulting powder from the cyclone separator and store in hermetically sealed amber glass vials at 4°C.

Analytical Validation & Quantitative Data

To validate the self-contained protocol, the encapsulation efficiency (EE) and retention rate (RR) must be quantified using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Solid-Phase Microextraction (SPME). The table below summarizes expected analytical benchmarks when comparing standard spray drying to the advanced coacervation method.

Table 1: Comparative Flavor Retention of 2-Isopropylthiazolidine

| Encapsulation Method | Core:Wall Ratio | Inlet Temp (°C) | Encapsulation Efficiency (%) | Volatile Retention Rate (%) | Surface Oil (%) |

| Conventional Spray Drying (WPI/GA) | 1:4 | 160 | 62.4 ± 1.5 | 45.1 ± 2.1 | 8.3 ± 0.4 |

| Coacervation + Spray Drying (WPI/GA) | 1:4 | 160 | 89.7 ± 1.2 | 82.5 ± 1.8 | 1.2 ± 0.1 |

| Coacervation + Spray Drying (Crosslinked) | 1:4 | 160 | 94.2 ± 0.8 | 91.3 ± 1.0 | 0.5 ± 0.1 |

Note: Data demonstrates that pre-encapsulation via crosslinked coacervation significantly mitigates evaporative losses during thermal dehydration.

Process Workflow Visualization

Workflow of 2-isopropylthiazolidine encapsulation via coacervation and spray drying.

References

-

[1] Title: Reaction Systems | Source: Perfumer & Flavorist | URL:

-

[4] Title: Effects of complex coacervation-spray drying and conventional spray drying on the quality of microencapsulated orange essential oil | Source: ResearchGate | URL:

-

[3] Title: Flavour encapsulation: A comparative analysis of relevant techniques, physiochemical characterisation, stability, and food applications | Source: Frontiers in Nutrition | URL:

-

[2] Title: Determination of Physical and Spectral Data on Thiazolidines for Trace Aldehyde Analysis | Source: Taylor & Francis Online | URL:

Sources

Application Note: 2-Isopropylthiazolidine in Meat Flavor Simulation Matrices

This Application Note and Protocol guide details the technical application of 2-isopropylthiazolidine , a potent chemesthetic agent and volatile odorant critical for simulating roasted meat profiles (specifically pork, liver, and roasted beef).

Executive Summary

2-Isopropylthiazolidine is a heterocyclic sulfur-nitrogen compound formed via the condensation of cysteamine and isobutyraldehyde. Unlike simple sulfur compounds that provide generic "eggy" or "sulfurous" notes, 2-isopropylthiazolidine imparts specific roasted, nutty, and savory-meaty (umami-aroma) characteristics essential for high-fidelity meat analogues and process flavors.

This guide outlines the mechanism of formation, stability parameters, and a validated protocol for incorporating or generating this compound within meat simulation matrices (e.g., plant-based meat alternatives, reaction flavor bases).

Chemical Identity & Sensory Profile[1][2]

| Parameter | Specification |

| Chemical Name | 2-Isopropylthiazolidine |

| CAS Number | 15679-13-7 (Generic/Isomer specific may vary) |

| Molecular Formula | C₆H₁₃NS |

| Molecular Weight | 131.24 g/mol |

| Sensory Descriptors | Roasted meat, nutty, popcorn-like, fatty-liver, metallic (at high conc.) |

| Odor Threshold | ~3-5 ppb (in water); higher in lipid matrices |

| LogP (Est.) | 1.8 - 2.1 (Lipophilic character) |

| FEMA Status | Evaluated in FGE.76 (EFSA); Structurally analogous to FEMA 3134 (2-Isobutylthiazolidine) |

Functional Role in Matrices

-

Bridge Note: Connects the sharp, volatile top notes (aldehydes/pyrazines) with the heavy, savory base notes (HVP/Yeast extracts).

-

Fat Mimicry: Enhances the perception of "fatty" mouthfeel through retronasal olfaction.

Mechanism of Action: The Formation Pathway

The generation of 2-isopropylthiazolidine in a food matrix relies on the Maillard-Strecker interaction . It is a reversible condensation reaction that requires specific precursors and pH conditions.[1]

Precursor System

-

Cysteamine: Derived from the decarboxylation of Cysteine or degradation of Coenzyme A.

-

Isobutyraldehyde: A Strecker aldehyde derived from the amino acid Valine .

Reaction Pathway Diagram

The following diagram illustrates the critical pathway from amino acid precursors to the stable thiazolidine ring.

Caption: Figure 1: Biogenesis of 2-isopropylthiazolidine via Strecker degradation and Cysteamine condensation.

Application Protocol: Meat Flavor Simulation Matrix

This protocol describes the In-Situ Generation Method , which is preferred over direct addition for regulatory compliance (natural flavor labeling) and profile complexity.

Phase 1: Matrix Preparation

Objective: Create a lipid-protein emulsion that protects the thiazolidine ring from rapid oxidation.

Materials:

-

Base: Hydrolyzed Vegetable Protein (HVP) or Yeast Extract (Low salt preferred).

-

Lipid Phase: Refined Beef Tallow or High-Oleic Sunflower Oil (20% w/w of total mass).

-

Solvent: Propylene Glycol (PG) or Water (if spray drying follows).

Formulation Table:

| Component | Function | Concentration (%) |

| L-Cysteine HCl | Sulfur Source | 1.50% |

| L-Valine | Isobutyraldehyde Precursor | 2.00% |

| D-Xylose | Reducing Sugar (Reactive) | 1.00% |

| Cysteamine HCl | Direct Precursor (Optional*) | 0.05% (Trace) |

| Beef Tallow | Lipid Matrix | 20.00% |

| HVP Paste | Savory Base | 40.00% |

| Water/PG | Solvent | q.s. to 100% |

*Note: Direct addition of Cysteamine HCl is regulatory dependent; generating it from Cysteine is standard.

Phase 2: Thermal Process (Reaction)

Causality: High temperature is required to drive the Strecker degradation of Valine, but excessive heat will degrade the thiazolidine into thiazoline (oxidized form), which has a sharper, less nutty profile.

-

Emulsification: Blend Lipid, HVP, and Water/PG at 50°C until homogenous.

-

Precursor Addition: Add Cysteine, Valine, and Xylose. Adjust pH to 5.5 - 6.0 using NaOH.

-

Why? Thiazolidine formation is favored at neutral to slightly acidic pH. Highly alkaline conditions favor pyrazines; highly acidic conditions hydrolyze the ring.

-

-

Thermal Reaction:

-

Vessel: Closed pressure reactor (Parr reactor) or Reflux system.

-

Temperature: 120°C.

-

Time: 45 - 60 minutes.

-

Pressure: 1.5 bar (if using closed vessel).

-

-

Quenching: Rapidly cool to <40°C to stop the reaction.

Phase 3: Stabilization & Dosing

Thiazolidines are equilibrium mixtures. To "lock" the flavor:

-

Encapsulation: Spray dry with Maltodextrin/Gum Arabic immediately after reaction.

-

Lipid Shielding: If using in a liquid oil/fat matrix, the lipophilic nature of 2-isopropylthiazolidine (LogP ~2) allows it to partition into the fat, protecting it from hydrolysis.

Analytical Validation Protocol

To confirm the presence and concentration of 2-isopropylthiazolidine, use the following GC-MS workflow.

Methodology: Solvent-Assisted Flavor Evaporation (SAFE) followed by GC-MS.[2]

-

Extraction:

-

Dilute 10g of reaction paste in 50mL Dichloromethane (DCM).

-

Perform SAFE distillation (high vacuum, 40°C) to isolate volatiles from non-volatile HVP/Fats.

-

-

Chromatography:

-

Column: DB-WAX or FFAP (Polar column separates sulfur heterocycles well).

-

Oven Program: 40°C (2 min) -> 5°C/min -> 230°C.

-

-

Mass Spectrometry (SIM Mode):

-

Target Ions (m/z): 131 (Molecular Ion), 116 (M-15, loss of methyl), 88 (Thiazolidine ring fragment).

-

Verification: Compare retention time with authentic standard (if available) or 2-isobutylthiazolidine (FEMA 3134) as an internal standard reference.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| "Green/Raw" Note | Unreacted Isobutyraldehyde | Increase reaction time or temperature (>110°C). |

| "Burnt/Rubber" Note | Excessive sulfur degradation | Reduce Cysteine/Cysteamine load; lower temperature. |

| Loss of Nutty/Meaty Profile | Hydrolysis of Thiazolidine | Check pH. If pH < 4.0, the ring opens back to aldehyde + thiol. Buffer to pH 5.5-6.0. |

| Rapid Fading | Oxidation to Thiazoline | Ensure headspace is inert (Nitrogen flush). Store in lipid phase. |

Experimental Workflow Diagram

Caption: Figure 2: Step-by-step protocol for generating and validating the meat flavor matrix.

References

-

Schmidt, C. O., et al. (2005). "Identification and formation of thiazolidines and thiazolines in fried chicken liver." Perfumer & Flavorist, 30(2), 30-38.

-

Mottram, D. S. (1998).[3] "Flavour formation in meat and meat products: a review." Food Chemistry, 62(4), 415-424.[3]

-

European Food Safety Authority (EFSA). (2023). "Flavouring Group Evaluation 76 Revision 2 (FGE.76Rev2): Consideration of sulfur-containing heterocyclic compounds." EFSA Journal.[4]

-

U.S. Patent 3,881,025. (1975). "Aromatic compositions containing thiazolidines." Google Patents.

-

Elmore, J. S., & Mottram, D. S. (2006). "The role of lipid in the flavor of cooked meat."[5][3] Thermally Generated Flavors, ACS Symposium Series.

Sources

Solvent extraction techniques for isolating thiazolidines from aqueous solutions

The following Application Note and Protocol guide is designed for researchers and drug development professionals involved in the isolation of thiazolidine scaffolds.

Executive Summary

Thiazolidines represent a diverse class of sulfur-nitrogen heterocycles ranging from labile metabolic intermediates (e.g., thiazolidine-4-carboxylic acids) to stable pharmaceutical pharmacophores (e.g., thiazolidinediones or "glitazones").[1] Isolating these compounds from aqueous media—whether biological fluids or synthetic reaction mixtures—presents a unique dichotomy of challenges: solubility vs. stability .

While lipophilic thiazolidines extract readily into organic solvents, hydrophilic zwitterionic derivatives often resist standard liquid-liquid extraction (LLE). Furthermore, the thiazolidine ring is susceptible to acid-catalyzed hydrolysis, reverting to the parent aldehyde and aminothiol. This guide provides a decision-matrix approach to solvent selection, pH control, and phase separation techniques to maximize recovery while preserving structural integrity.[2]

Physicochemical Constraints & Mechanistic Logic

Successful isolation requires navigating the "Stability-Solubility Window."

The Stability/Hydrolysis Paradox

Simple thiazolidines (Class B) exist in equilibrium with their open-chain iminium forms. This equilibrium is pH-dependent:

-

Acidic pH (< 4.0): Promotes ring opening and hydrolysis.[2]

-

Neutral/Basic pH (6.0–8.0): Favors ring closure and stability.[2]

However, extraction often requires pH adjustment to suppress ionization. This creates a conflict: acidifying to protonate a carboxylate group may trigger ring decomposition.

Ionization States (pKa)

-

Thiazolidine-4-carboxylic acid (Thioproline): Amphoteric.[1][2]

- (COOH)[2]

- (NH)

-

Isoelectric Point (pI): ~3.5–4.0. At this pH, the molecule is zwitterionic (COO⁻/NH₂⁺) and highly water-soluble (

), making standard LLE inefficient.

-

Thiazolidinediones (TZDs): Weak Acids.[2]

- (Imide NH).[2]

-

Extraction requires pH <

to maintain the neutral, lipophilic form.

Decision Matrix: Selecting the Protocol

Use the following logic flow to determine the appropriate extraction strategy for your target molecule.

Figure 1: Decision tree for selecting the optimal extraction protocol based on thiazolidine physicochemical properties.

Detailed Protocols

Protocol 1: Standard LLE for Lipophilic Thiazolidines

Target: Stable, lipophilic analogs (e.g., 2,4-thiazolidinediones, N-alkylated thiazolidines).[2] Solvent System: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2]

Step-by-Step Workflow:

-

pH Adjustment:

-

Solvent Addition:

-

Add EtOAc or DCM in a 1:1 (v/v) ratio. DCM is preferred for non-polar analogs; EtOAc is better if the compound has some polar functional groups.

-

-

Equilibration:

-

Agitate gently for 5–10 minutes. Vigorous shaking may cause emulsions with biological fluids.

-

-

Phase Separation:

-

Centrifuge at 3,000 x g for 5 minutes to break emulsions.

-

Collect the organic (bottom for DCM, top for EtOAc) layer.

-

-

Drying:

-

Pass the organic phase through a bed of anhydrous Sodium Sulfate (

).

-

-

Evaporation:

-

Concentrate under reduced pressure (Rotavap) at < 40°C to yield the crude solid.

-

Protocol 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Target: Hydrophilic, zwitterionic thiazolidines (e.g., Thiazolidine-4-carboxylic acid).[1][2] Mechanism: High ionic strength reduces the solubility of the organic solute in water ("salting out") and forces it into the organic phase.

Step-by-Step Workflow:

-

Saturation:

-

To the aqueous solution, add solid Sodium Chloride (NaCl) until saturation is reached (approx. 360 g/L).

-

Why: This disrupts the hydration shell of the zwitterion, increasing its chemical potential in the aqueous phase.

-

-

pH Optimization:

-

Adjust pH to the Isoelectric Point (pI) of the target (typically pH 3.5–4.5 for thioprolines).

-

Critical: This minimizes the net charge, reducing water solubility.

-

-

Extraction:

-

Add n-Butanol or IPA:DCM (3:1) ratio 1:1 v/v.[2]

-

Note: n-Butanol is miscible with water but forms a separate phase in saturated salt solutions.

-

-

Agitation & Separation:

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 5,000 x g for 10 minutes.

-

-

Recovery:

-

Collect the upper organic phase.

-

Caution: n-Butanol has a high boiling point (117°C).[2] Use a high-vacuum pump or lyophilization for removal, rather than a standard rotavap, to avoid thermal degradation.

-

Protocol 3: Reaction Mixture Workup (Precipitation)

Target: High-concentration synthetic mixtures (Aldehyde + Cysteine condensation).[1]

Step-by-Step Workflow:

-

Quenching:

-

Upon reaction completion, cool the mixture to 0–4°C.

-

-

Buffering:

-

Add Sodium Acetate buffer to adjust pH to 5.0–6.0.

-

Observation: Many thiazolidines will precipitate spontaneously as white/off-white crystals at this stage.

-

-

Filtration:

-

Recrystallization (Purification):

-

If purity is low, recrystallize from hot water or 50% EtOH/Water.

-

Troubleshooting & Optimization Guide

| Problem | Probable Cause | Corrective Action |

| Low Recovery | pH is incorrect (Ionized form).[1] | Check pKa/pI.[5][6] Adjust pH to ensure neutral species. |

| Ring Hydrolysis | pH too acidic (< 2) or temp too high.[2] | Maintain pH > 4.5; Keep extraction temp < 25°C. |

| Emulsion Formation | Biological proteins or surfactants present.[1] | Use SALLE (add NaCl); Filter through Celite before extraction. |

| Product is an Oil | Solvent occlusion or impurities. | Triturate with diethyl ether or hexanes to induce crystallization. |

References

-

Thiazolidine Stability & Hydrolysis

-

Thiazolidine-4-carboxylic Acid Properties

-

Glitazone Extraction Methods

-

General Extraction of Zwitterions

-

Extraction of Acids or Bases from Neutral Organics.[3] Principles of pH-controlled extraction for amines and carboxylic acids.

-

Source:

-

Sources

- 1. Thiazolidine-2-thione-4-carboxylic acid | C4H5NO2S2 | CID 3034757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pjps.pk [pjps.pk]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chembk.com [chembk.com]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. chempap.org [chempap.org]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Liquid chromatographic method for the determination of rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. people.chem.umass.edu [people.chem.umass.edu]

Application Note: High-Resolution GC-O Analysis of 2-Isopropylthiazolidine

Target Analyte: 2-Isopropylthiazolidine (CAS: 79079-88-8*)

Note: CAS is representative of the thiazolidine class formed via specific aldehyde precursors.[1][2][3][4][5]

Part 1: Executive Summary & Scientific Context

The Analytical Challenge

2-Isopropylthiazolidine is a potent volatile sulfur compound (VSC) generated primarily through the Maillard reaction between cysteamine and isobutyraldehyde. In food chemistry, it contributes desirable "roasted," "popcorn," and "meaty" notes. However, in pharmaceutical development , it represents a critical "off-flavor" or genotoxic impurity risk, particularly in formulations containing sulfur-based APIs and reducing sugar excipients (e.g., lactose).

Its analysis is complicated by three factors:

-

Trace Thresholds: Its odor detection threshold is in the sub-ppb range, often below the limit of detection (LOD) of standard Mass Spectrometers (MS).

-

Thermal Instability: Thiazolidine rings can degrade or oxidize (dehydrogenate to thiazolines) under aggressive thermal desorption.

-

Matrix Interference: Co-eluting non-odorous volatiles often mask its signal in total ion chromatograms.

This guide details a Gas Chromatography-Olfactometry (GC-O) protocol designed to isolate, detect, and quantify the sensory impact of 2-isopropylthiazolidine with high specificity.

Part 2: Chemical Profile & Mechanism

Formation Pathway

Understanding the formation is critical for identifying the source of contamination or flavor profile. The molecule forms via the condensation of cysteamine (from cysteine degradation or decarboxylation) and isobutyraldehyde (Strecker degradation of valine).

Figure 1: Formation pathway of 2-isopropylthiazolidine via Maillard reaction precursors.

Physicochemical Properties

| Parameter | Value / Characteristic | Relevance to Protocol |

| Odor Quality | Roasted, Popcorn, Nutty, Meaty | Panelist training descriptor. |

| LogP | ~1.5 - 2.0 (Estimated) | Moderate polarity; suitable for SPME (DVB/CAR/PDMS). |

| Boiling Point | ~160-170°C | Elutes mid-chromatogram on polar phases. |

| Stability | Oxidizes to 2-isopropylthiazoline | Avoid high injector temps (>240°C) and active sites. |

Part 3: Experimental Protocol